

Section 1: Mechanisms of Action & Resistance Causality

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Compound of Interest

Compound Name: 2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide

CAS No.: 749907-01-5

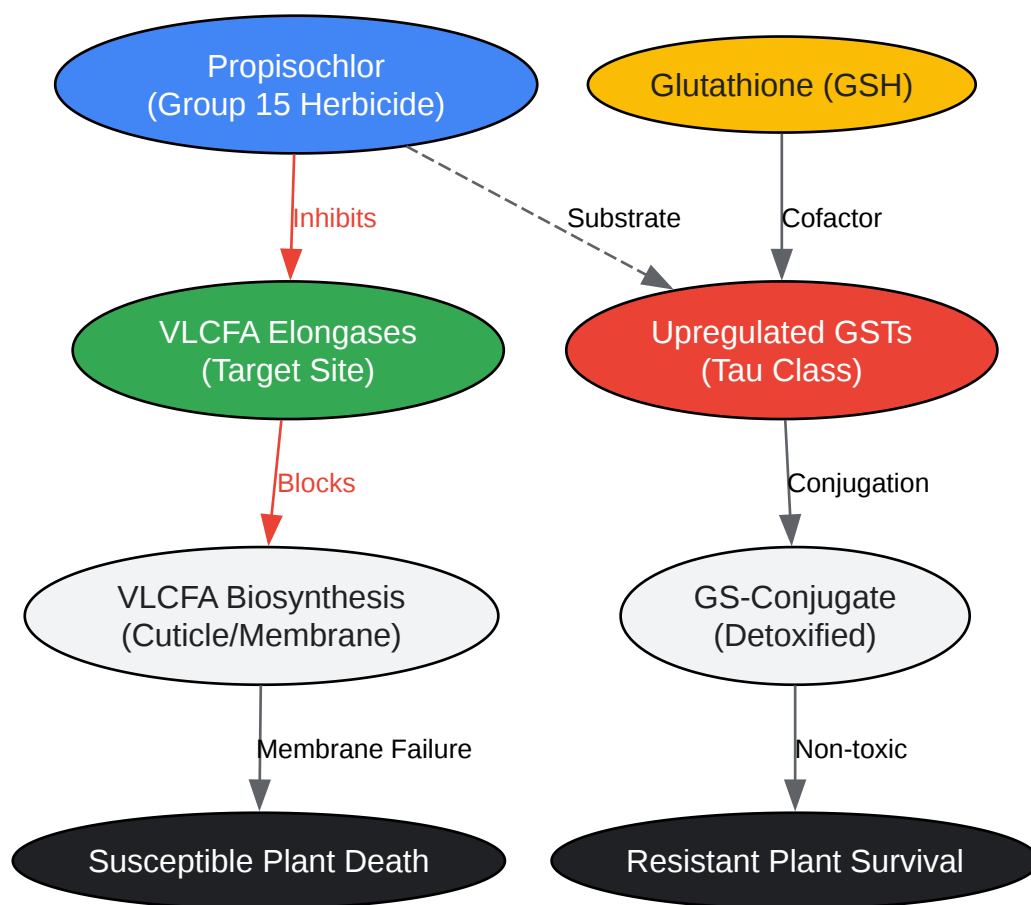
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Q: How does Propisochlor function at the molecular level, and what drives resistance? A: Propisochlor is a Group 15 chloroacetamide herbicide. Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) elongases located in the endoplasmic reticulum[1]. By blocking VLCFA biosynthesis, Propisochlor depletes the plant of essential cell membrane components and cuticular waxes, leading to the rapid death of susceptible weed seedlings[1]. Resistance is driven by intense selection pressure from the repeated application of Group 15 herbicides, forcing weed populations to evolve complex survival mechanisms over time[2].

Q: Is resistance to Propisochlor typically target-site (TSR) or non-target-site (NTSR) mediated?

A: Unlike resistance to ALS or ACCase inhibitors, resistance to chloroacetamides like Propisochlor is overwhelmingly Non-Target-Site Resistance (NTSR)[3][4]. The predominant mechanism is enhanced metabolic detoxification mediated by Glutathione S-transferases (GSTs)[3][5]. Specifically, upregulated tau class GSTs facilitate the nucleophilic attack of the thiol group of glutathione (GSH) on the electrophilic chloroacetamide ring, rapidly converting the herbicide into a hydrophilic, non-toxic conjugate[6]. Cytochrome P450 enzymes may also contribute via Phase I O-demethylation[1].



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Propisochlor mechanism of action and GST-mediated metabolic detoxification pathway.

Section 2: Diagnostic Workflows & Methodologies

Q: How do I phenotypically confirm Propisochlor resistance in suspected weed populations? A: Traditional soil-based dose-response assays are often confounded by edaphic factors; organic matter and uneven moisture can sequester the herbicide, leading to false-positive resistance[1]. To isolate the biochemical resistance mechanism, we mandate a soilless (hydroponic or agar-based) dose-response assay[1][7].

Protocol 1: Soilless Dose-Response Assay

- **Seed Stratification:** Surface-sterilize collected weed seeds (e.g., *Amaranthus* or *Lolium* spp.) and stratify at 4°C for 7–14 days. Causality: This breaks seed dormancy and synchronizes

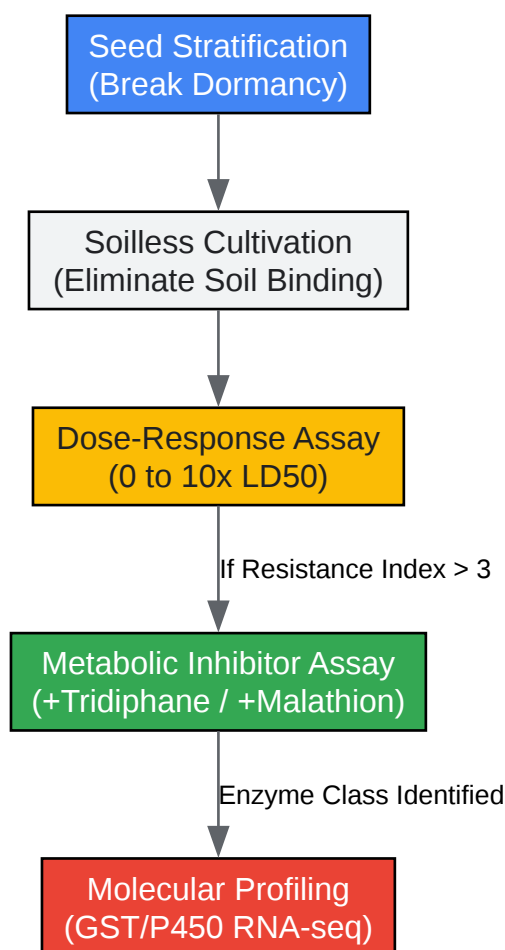
germination, ensuring all subjects are at an identical developmental stage when exposed to the herbicide.

- Cultivation: Transfer seeds to a hydroponic matrix or agar plates infused with a nutrient solution under controlled greenhouse conditions (25°C/20°C day/night, 16h photoperiod)[1][7].
- Herbicide Application: Apply Propisochlor at logarithmic dose scales (e.g., 0, 0.1x, 0.5x, 1x, 2x, 5x, 10x the established LD50 of a known susceptible biotype).
- Evaluation: At 14–21 days post-treatment, quantify shoot/root biomass. Calculate the LD50 and the Resistance Index ($RI = LD50 \text{ Resistant} / LD50 \text{ Susceptible}$). An $RI > 3$ confirms resistance[3].

Q: How can I isolate the specific metabolic detoxification pathway (GST vs. P450)? A: By pairing the dose-response assay with specific chemical inhibitors, you can observe the reversal of resistance, which diagnostically isolates the enzyme class responsible[1][5].

Protocol 2: Metabolic Inhibitor Assay

- Prepare soilless matrices spiked with the Propisochlor dose equivalent to the resistant biotype's LD50.
- Treatment Groups:
 - Group A: Propisochlor alone (Control).
 - Group B: Propisochlor + Tridiphane (or Ethacrynic acid). Causality: Tridiphane is a known inhibitor of plant GSTs[5].
 - Group C: Propisochlor + Malathion. Causality: Malathion inhibits Cytochrome P450 monooxygenases[1].
- Interpretation: If Group B exhibits restored susceptibility (plant death), the resistance is GST-mediated. If Group C exhibits restored susceptibility, P450 enzymes are the primary drivers[1][5].



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Diagnostic workflow for characterizing Propisochlor resistance in weed populations.

Section 3: Cross-Resistance & Data Interpretation

Q: What is the expected cross-resistance profile for Propisochlor-resistant weeds? A: Because Propisochlor shares its target site and structural similarities with other chloroacetamides (e.g., S-metolachlor, acetochlor, propachlor), cross-resistance is highly probable[3][7]. However, metabolic resistance is highly specific; an upregulated GST that detoxifies Propisochlor may have a lower binding affinity for herbicides in different chemical families, even if they share the same mode of action (e.g., pyroxasulfone)[8].

Data Presentation: Comparative Cross-Resistance Profile in Chloroacetamide-Resistant Biotypes The table below summarizes quantitative cross-resistance data observed in VLCFA-

inhibitor resistant weed biotypes, serving as a predictive proxy for Propisochlor cross-resistance behavior[3][7].

Herbicide (Group 15)	Weed Biotype Status	LD50 Value	Resistance Index (RI)	Cross-Resistance Conclusion
S-metolachlor	Susceptible (S)	108 g ai ha ⁻¹	-	-
S-metolachlor	Resistant (R)	898 - 1060 g ai ha ⁻¹	8.3 - 9.8	Highly Resistant
Acetochlor	Susceptible (S)	160 g ai ha ⁻¹	-	-
Acetochlor	Resistant (R)	240 - 580 g ai ha ⁻¹	1.5 - 3.6	Reduced Sensitivity
Propachlor	Susceptible (S)	0.49 μM (Agar)	-	-
Propachlor	Resistant (R)	0.78 - 3.28 μM (Agar)	1.6 - 6.7	Cross-Resistant

(Note: Data aggregated from S-metolachlor and Propachlor resistance studies[3][7].)

References

- Cross-Resistance Profile of Pethoxamid with Chloroacetamide Herbicides: A Compar
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- Mechanisms of evolved herbicide resistance | PMC |
- Chloroacetamide Resistance in Rigid Ryegrass (*Lolium rigidum*) | Cambridge Core |

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